2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene
Description
Properties
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJOSMCXBMASGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 3 positions of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the product . The reaction is typically conducted in large reactors with efficient stirring and temperature control mechanisms.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,5,6,7-tetrahydro-1-benzothiophene by removing the bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Reduction: The major product is 4,5,6,7-tetrahydro-1-benzothiophene.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
Applications in Organic Electronics
DBT has been investigated for its potential use in organic electronic devices. Its unique electronic properties make it a candidate for:
- Organic Photovoltaics (OPVs) : DBT can be utilized as a donor material in OPVs due to its ability to facilitate charge transport and enhance light absorption.
- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties can be exploited in OLEDs, contributing to the development of efficient light-emitting materials .
Biological Applications
Recent studies have highlighted the biological activities associated with DBT:
- Antimicrobial Activity : Research indicates that DBT exhibits significant antibacterial properties. For instance, it has been shown to inhibit the growth of Staphylococcus aureus at low concentrations when incorporated into nutrient agar .
- Pesticidal Properties : In agricultural applications, DBT has been tested against pests such as aphids and certain fungal pathogens. Studies demonstrate that formulations containing DBT effectively control pest populations and disease spread in crops .
Material Science Applications
DBT's unique chemical structure lends itself well to various material science applications:
- Polymer Chemistry : DBT can serve as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical properties in polymeric materials.
- Dyes and Pigments : The compound's chromophoric properties allow it to be used in the formulation of dyes and pigments for textiles and coatings .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DBT was tested for its antimicrobial efficacy against several bacterial strains. Results indicated that at concentrations as low as 19 ppm, DBT completely inhibited bacterial colony formation on agar plates inoculated with Staphylococcus aureus. This study underscores the potential for developing DBT-based antimicrobial agents for clinical use.
Case Study 2: Agricultural Application
A field trial was conducted where tomato plants infested with Alternaria solani were treated with an aqueous dispersion of DBT. The treated plants showed a significant reduction in disease symptoms compared to untreated controls, demonstrating its effectiveness as a fungicide in agricultural practices.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene involves its interaction with various molecular targets. The bromine atoms and the benzothiophene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene
Several derivatives of 4,5,6,7-tetrahydro-1-benzothiophene with substitutions at the 2- and 3-positions have been synthesized, highlighting the versatility of this scaffold:
Key Observations :
- Reactivity: Bromine substituents in the target compound enable facile Suzuki or Ullmann couplings, whereas amino or carboxamide derivatives (e.g., ) are tailored for biological interactions.
- Pharmacological Activity: Substitutions like fluorophenyl or piperazinyl groups enhance bioactivity, as seen in the anti-cancer and anti-inflammatory properties of 2-amino derivatives .
- Synthetic Utility : Carboxylic acid derivatives (e.g., ) serve as intermediates for amide bond formation, contrasting with the brominated compound’s role in cross-coupling.
Brominated Heterocycles
Bromination is a common strategy to modulate electronic properties and reactivity. Comparisons with other brominated heterocycles include:
Key Observations :
Isocyanato Derivatives of Tetrahydrobenzothiophene
Isocyanato derivatives demonstrate how substituent choice impacts reactivity:
Key Observations :
- Reactivity : Isocyanato groups (-NCO) are electrophilic, suited for polymerization, whereas bromine supports nucleophilic substitution.
- Safety Profile : Brominated compounds are generally less acutely toxic than isocyanates, which require stringent handling .
Research Findings and Data Gaps
- Physicochemical Data: Limited data on melting points, solubility, or spectral details (e.g., NMR) for the target compound necessitate further experimental characterization.
Biological Activity
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene (DBT) is a compound characterized by its unique structure that includes both bromine substituents and a tetrahydrobenzothiophene framework. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula: C8H8Br2S
- Molecular Weight: 296.02 g/mol
- Density: 1.9 g/cm³
- Boiling Point: 329.3 °C at 760 mmHg
- CAS Number: 1785762-03-9
Antimicrobial Activity
Research has indicated that DBT exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values obtained from studies suggest that DBT can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 75 |
Anticancer Potential
DBT's anticancer properties have been explored in several studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
Case Study:
In vitro studies on MCF-7 breast cancer cells revealed that DBT significantly reduced cell viability at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptotic cell death.
Anti-inflammatory Effects
DBT has also been investigated for its anti-inflammatory effects. In models of inflammation, such as lipopolysaccharide (LPS)-induced macrophages, DBT demonstrated a reduction in pro-inflammatory cytokines like TNF-α and IL-6. This suggests that DBT may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of DBT is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: DBT may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound could interact with receptors related to pain and inflammation, leading to a reduction in signaling pathways that promote these conditions.
Comparative Analysis with Related Compounds
DBT's structure allows it to be compared with other benzothiophene derivatives that exhibit similar biological activities:
| Compound | Activity | Notes |
|---|---|---|
| 4,5,6,7-Tetrahydro-1-benzothiophene | Low antimicrobial | Lacks bromine substituents |
| Benzothiophene Derivatives | Diverse pharmacological | Includes anti-inflammatory and anticancer effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene?
- Methodological Answer : The compound can be synthesized via bromination of the parent tetrahydrobenzothiophene framework. A common approach involves reacting 4,5,6,7-tetrahydro-1-benzothiophene with bromine (Br₂) in a controlled environment to achieve regioselective dibromination at the 2- and 3-positions. Solvent selection (e.g., dichloromethane or acetic acid) and temperature control (0–25°C) are critical to avoid over-bromination. Purification typically involves column chromatography using silica gel and a non-polar solvent system .
Q. How can the purity and structural integrity of synthesized this compound be verified?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Use , , and -NMR (if applicable) to confirm substitution patterns and rule out side products.
- X-ray Crystallography : Resolve crystal structures to validate bond angles, torsion angles, and bromine positions. For disordered atoms (e.g., cyclohexene ring conformers), refine occupancy factors using software like SHELXL .
- HPLC-MS : Ensure purity (>98%) via reverse-phase chromatography coupled with mass spectrometry .
Q. What are the key challenges in isolating intermediates during bromination reactions?
- Methodological Answer : Bromination intermediates often exhibit similar polarity, requiring precise chromatographic separation. Use gradient elution with hexane/ethyl acetate mixtures and monitor via TLC. For halogenated byproducts, consider deactivated glassware (5% dimethyldichlorosilane) to minimize adsorption losses during extraction .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., Br⋯Br contacts) influence the solid-state packing of this compound?
- Methodological Answer : Analyze crystal structures for short Br⋯Br distances (<3.5 Å), which indicate type II halogen bonding. Pair this with Hirshfeld surface analysis to quantify interaction contributions. For example, in related dibrominated dihydrofurans, Br⋯Br contacts stabilize layered packing motifs, affecting thermal stability and solubility .
Q. What strategies resolve conflicting data in reaction mechanisms for bromination of tetrahydrobenzothiophenes?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress using in situ -NMR to identify rate-determining steps.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to compare activation energies for bromination at competing positions.
- Isotopic Labeling : Use deuterated solvents or substrates to trace proton transfer pathways and validate intermediates .
Q. How can conformational disorder in the cyclohexene ring of this compound be modeled during crystallographic refinement?
- Methodological Answer : For disordered C6/C7 atoms, split occupancy into major (0.81) and minor (0.19) conformers. Refine anisotropic displacement parameters (ADPs) using restraints (e.g., EADP in SHELXL) to maintain chemically reasonable geometries. Validate via residual electron density maps and R-factor convergence .
Q. What are the implications of axial vs. equatorial methyl group orientation in tetrahydrobenzothiophene derivatives?
- Methodological Answer : Axial methyl groups (bond angle ~112°) introduce steric strain, altering reactivity in subsequent functionalization. Compare reaction outcomes (e.g., oxidation rates) between axial and equatorial isomers using kinetic assays. Steric effects may also influence supramolecular interactions in crystal lattices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
